molecular formula C8H17NO B8217305 (4S)-4-Methoxy-3,3-dimethylpiperidine

(4S)-4-Methoxy-3,3-dimethylpiperidine

Cat. No.: B8217305
M. Wt: 143.23 g/mol
InChI Key: AIPZCOSIRHBIBO-ZETCQYMHSA-N
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Description

(4S)-4-Methoxy-3,3-dimethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The this compound compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon atom and two methyl groups (-CH3) attached to the third carbon atom, with the stereochemistry specified as (4S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methoxy-3,3-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpiperidine and methanol.

    Methoxylation: The key step involves the introduction of the methoxy group at the fourth position. This can be achieved through a nucleophilic substitution reaction where methanol acts as the nucleophile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the methanol, making it a stronger nucleophile. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methoxy-3,3-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group, yielding 3,3-dimethylpiperidine.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products

    Oxidation: Formation of 4-oxo-3,3-dimethylpiperidine.

    Reduction: Formation of 3,3-dimethylpiperidine.

    Substitution: Formation of 4-substituted-3,3-dimethylpiperidine derivatives.

Scientific Research Applications

(4S)-4-Methoxy-3,3-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-Methoxy-3,3-dimethylpiperidine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperidine: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    4-Methoxypiperidine: Similar structure but without the additional methyl groups at the third position.

    4-Hydroxy-3,3-dimethylpiperidine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and properties.

Uniqueness

(4S)-4-Methoxy-3,3-dimethylpiperidine is unique due to its specific stereochemistry and the presence of both methoxy and dimethyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4S)-4-methoxy-3,3-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPZCOSIRHBIBO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNCC[C@@H]1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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